molecular formula C15H11ClN2O B6085169 2-(4-chlorophenoxy)-3-methylquinoxaline

2-(4-chlorophenoxy)-3-methylquinoxaline

Cat. No. B6085169
M. Wt: 270.71 g/mol
InChI Key: KTDNELWIYANUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-3-methylquinoxaline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the quinoxaline family of compounds, which are known for their diverse range of biological activities. We will also list future directions for research in this field.

Scientific Research Applications

  • Antimicrobial Activity :

    • A study by Singh et al. (2010) explored the synthesis of new quinoxaline derivatives with antimicrobial activity, including compounds related to 2-chloro-3-methylquinoxaline. These compounds demonstrated optimized antimicrobial activity, indicating potential use in medicinal chemistry (Singh, Deivedi, Hashim, & Singhal, 2010).
    • Another research by Singh, Hashim, and Singhal (2011) synthesized thioether derivatives of quinoxaline, including 2-chloro-3-methylquinoxaline, showing significant antimicrobial activity, which could be relevant for developing new antibacterial agents (Singh, Hashim, & Singhal, 2011).
  • Anti-Inflammatory Activity :

    • A 2010 study described the synthesis of thioether derivatives of 2-Chloro-3-methylquinoxaline with potential anti-inflammatory activity, as demonstrated in in vivo experiments (Singh et al., 2010).
  • Analytical Chemistry Applications :

    • McLellan and Thornalley (1992) discussed the synthesis and use of methylquinoxaline derivatives, including 6,7-dimethoxy-2-methylquinoxaline, in a liquid chromatographic fluorimetric assay for methylglyoxal. This application is crucial for analyzing trace amounts of methylglyoxal in biological systems (McLellan & Thornalley, 1992).
    • Wintersteiger, Goger, and Krautgartner (1999) developed a method using high-performance liquid chromatography for quantitating chlorophenoxy acid herbicides, which could include compounds similar to 2-(4-chlorophenoxy)-3-methylquinoxaline. This method is vital for detecting pesticides in environmental samples (Wintersteiger, Goger, & Krautgartner, 1999).
  • Other Applications :

properties

IUPAC Name

2-(4-chlorophenoxy)-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-15(19-12-8-6-11(16)7-9-12)18-14-5-3-2-4-13(14)17-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDNELWIYANUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline, 2-(4-chlorophenoxy)-3-methyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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